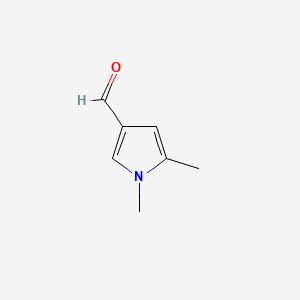
1,5-Dimethylpyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethylpyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of two methyl groups at positions 1 and 5, along with an aldehyde group at position 3, makes this compound a unique and valuable compound in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dimethylpyrrole-3-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 1,5-dimethylpyrrole with a formylating agent, such as Vilsmeier-Haack reagent (a combination of DMF and POCl3). The reaction typically proceeds under mild conditions, yielding the desired aldehyde product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethylpyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents
Major Products Formed
Oxidation: 1,5-Dimethylpyrrole-3-carboxylic acid
Reduction: 1,5-Dimethylpyrrole-3-methanol
Substitution: Various substituted pyrrole derivatives depending on the electrophile used
Applications De Recherche Scientifique
1,5-Dimethylpyrrole-3-carbaldehyde has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,5-Dimethylpyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets through various pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation
Comparaison Avec Des Composés Similaires
1,5-Dimethylpyrrole-3-carbaldehyde can be compared with other similar compounds, such as:
1,5-Dimethylpyrrole-2-carbaldehyde: Similar structure but with the aldehyde group at position 2 instead of 3.
2,5-Dimethylpyrrole-3-carbaldehyde: Similar structure but with the methyl groups at positions 2 and 5 instead of 1 and 5.
3,5-Dimethylpyrrole-2-carbaldehyde: Similar structure but with the methyl groups at positions 3 and 5 instead of 1 and 5.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C7H9NO |
|---|---|
Poids moléculaire |
123.15 g/mol |
Nom IUPAC |
1,5-dimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C7H9NO/c1-6-3-7(5-9)4-8(6)2/h3-5H,1-2H3 |
Clé InChI |
ABWWGNMNVQFPPX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN1C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


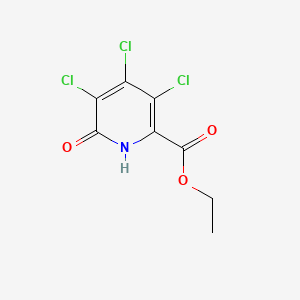
![3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13837315.png)
![6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile](/img/structure/B13837324.png)
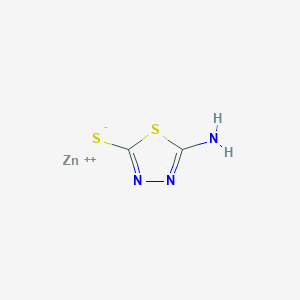

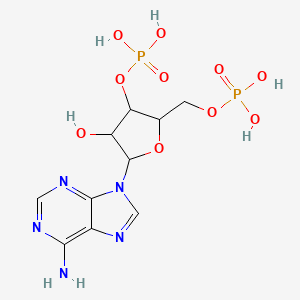
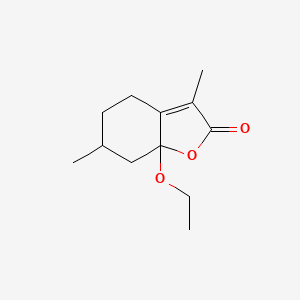
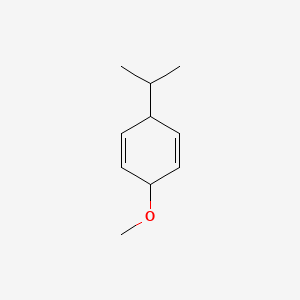
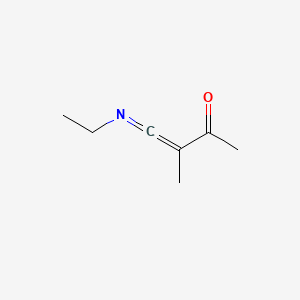

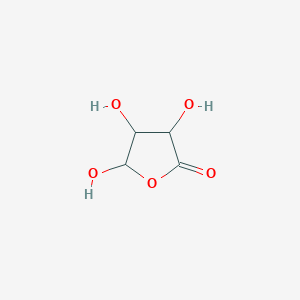

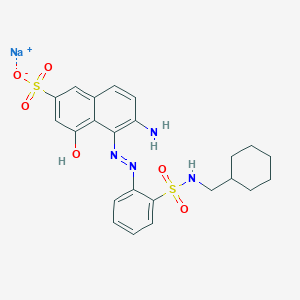
![(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13837414.png)
